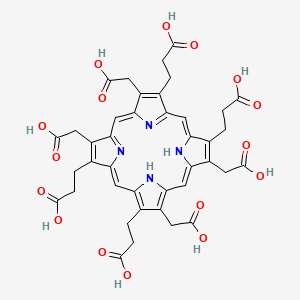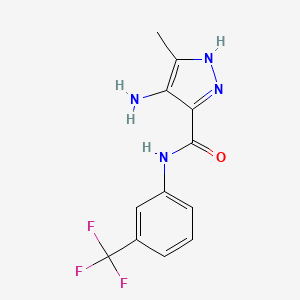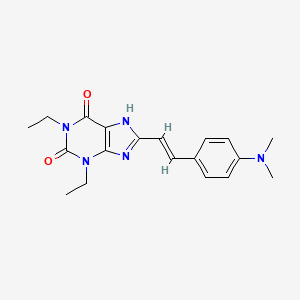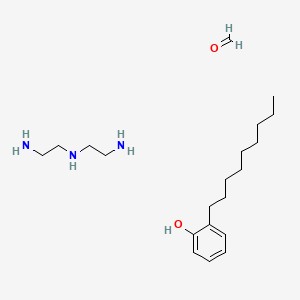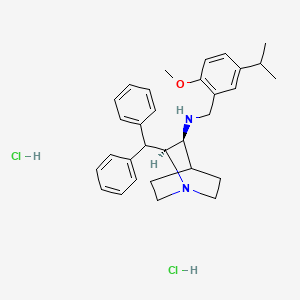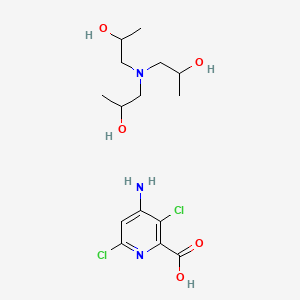
Morpholine, 4,4'-(1,6-hexanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4,4’-(1,6-hexanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- is a complex organic compound featuring a morpholine ring structure. Morpholine itself is a heterocyclic amine with both amine and ether functional groups, making it a versatile building block in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials . A common method for preparing substituted morpholines includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield the desired morpholine derivatives .
Industrial Production Methods
Industrial production of morpholine derivatives often employs continuous-flow processes to enhance reaction efficiency and product purity. For example, the continuous-flow synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine involves the reaction of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in a micro fixed-bed reactor packed with a platinum catalyst . This method significantly reduces reaction time and improves yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine derivatives undergo various chemical reactions, including:
Oxidation: Morpholine can be oxidized to form morpholine N-oxide.
Reduction: Reduction reactions can convert morpholine derivatives into simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the morpholine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: Halogenated compounds and strong bases like sodium hydride (NaH) are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of morpholine yields morpholine N-oxide, while reduction can produce simpler amines.
Applications De Recherche Scientifique
Morpholine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Serve as building blocks for biologically active molecules.
Medicine: Incorporated into pharmaceuticals for their therapeutic properties.
Industry: Utilized in the production of polymers, agrochemicals, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of morpholine derivatives involves their interaction with specific molecular targets and pathways. For instance, morpholine-containing compounds can act as enzyme inhibitors or receptor agonists, modulating biological processes at the molecular level . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: Another heterocyclic amine with similar reactivity but different structural properties.
Pyrrolidine: A five-membered ring amine with distinct chemical behavior.
Thiazole: Contains both sulfur and nitrogen in the ring, offering unique reactivity compared to morpholine.
Uniqueness
Morpholine, 4,4’-(1,6-hexanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- stands out due to its complex structure, which combines morpholine, pyrimidine, and thioether linkages
Propriétés
Numéro CAS |
123392-15-4 |
|---|---|
Formule moléculaire |
C24H36N6O2S2 |
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
4-[4-methyl-6-[6-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)sulfanylhexylsulfanyl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C24H36N6O2S2/c1-19-17-21(27-23(25-19)29-7-11-31-12-8-29)33-15-5-3-4-6-16-34-22-18-20(2)26-24(28-22)30-9-13-32-14-10-30/h17-18H,3-16H2,1-2H3 |
Clé InChI |
LHWFLFJNYORNCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCOCC2)SCCCCCCSC3=NC(=NC(=C3)C)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


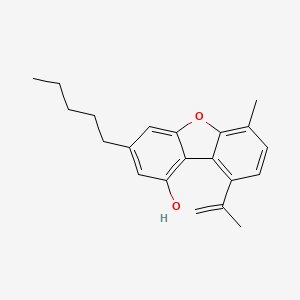
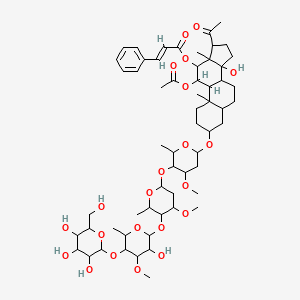

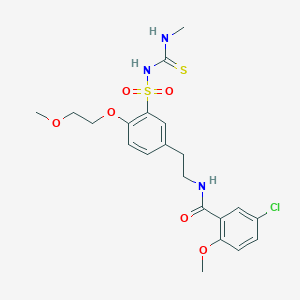
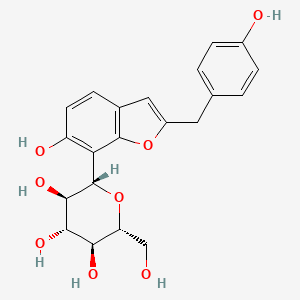
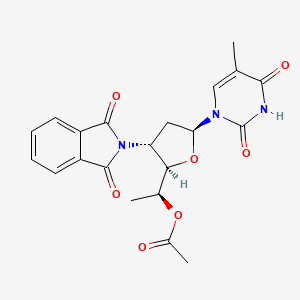
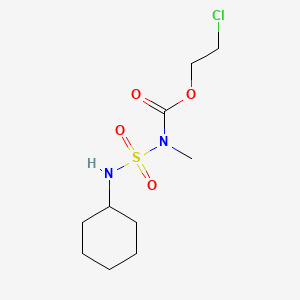
![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)
